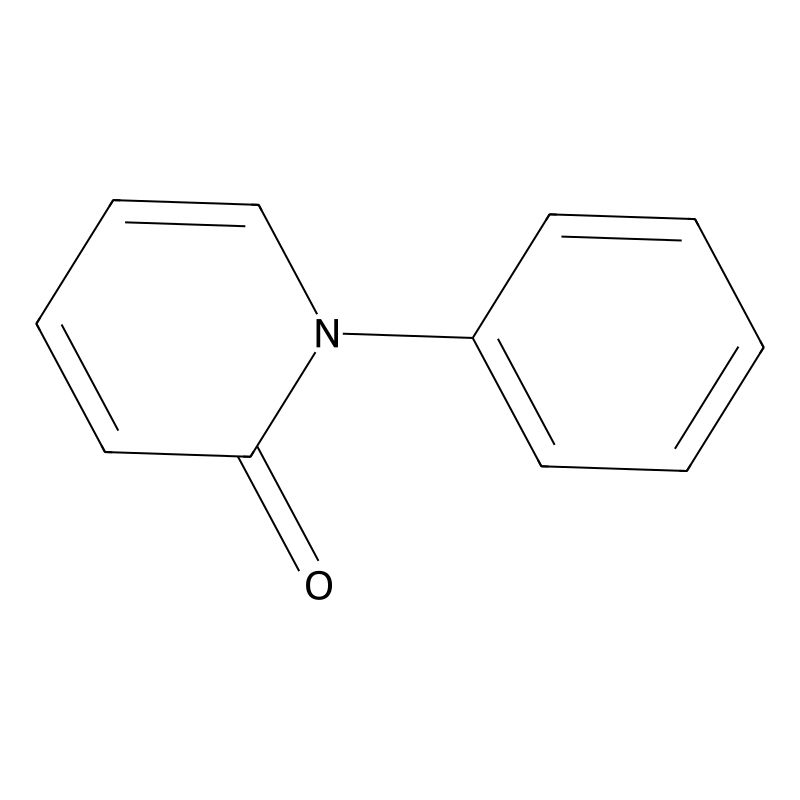

N-Phenylpyridin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- N-Phenyl-2-pyridone can serve as a building block for the synthesis of more complex molecules due to its reactive sites. Studies have shown its potential as a starting material for the preparation of various heterocyclic compounds, including pyridines, pyrimidines, and quinolones, which are important pharmacophores in medicinal chemistry [].

Medicinal Chemistry:

- The structural features of N-phenyl-2-pyridone make it a potential candidate for the development of new drugs. Research suggests it may possess various biological activities, including:

- Antimicrobial activity: Studies have investigated the potential of N-phenyl-2-pyridone derivatives as antimicrobial agents against bacteria and fungi [].

- Antioxidant activity: Research suggests N-phenyl-2-pyridone derivatives may exhibit antioxidant properties, potentially offering benefits in conditions associated with oxidative stress [].

- Anticancer activity: Preliminary studies have explored the potential antitumor properties of N-phenyl-2-pyridone derivatives, although further research is needed [].

Material Science:

- N-phenyl-2-pyridone derivatives have been investigated for their potential applications in material science due to their interesting properties, such as:

- Liquid crystals: Research suggests that certain N-phenyl-2-pyridone derivatives may exhibit liquid crystalline behavior, making them potentially useful in various technological applications [].

- Organic light-emitting diodes (OLEDs): Some studies have explored the use of N-phenyl-2-pyridone derivatives as materials in OLEDs, which are used in displays and lighting [].

N-Phenylpyridin-2(1H)-one, also known as 1-phenylpyridin-2-one, is an organic compound characterized by a pyridine ring substituted with a phenyl group and a carbonyl group at the 2-position. Its molecular formula is C₁₁H₉NO, and it features a nitrogen atom in the pyridine ring, contributing to its unique chemical properties. The compound is of interest in medicinal chemistry due to its structural similarity to various biologically active molecules.

- Electrophilic Aromatic Substitution: The presence of the nitrogen atom in the pyridine ring makes it a suitable substrate for electrophilic substitution reactions, allowing for further functionalization of the aromatic system.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form various derivatives, expanding its utility in synthetic chemistry .

- Reduction Reactions: The carbonyl group can be reduced to an alcohol or amine, providing pathways to synthesize diverse derivatives .

N-Phenylpyridin-2(1H)-one and its derivatives have exhibited various biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial and fungal strains, making them potential candidates for antimicrobial agents.

- Anticancer Activity: Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation, particularly in leukemia and solid tumors .

- Enzyme Inhibition: Certain derivatives act as inhibitors of specific enzymes, contributing to their therapeutic potential in treating diseases like cancer and metabolic disorders.

Several methods exist for synthesizing N-Phenylpyridin-2(1H)-one:

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that allow for the rapid formation of pyridinone derivatives from simpler precursors using various reagents such as hydrogen peroxide or nitric acid .

- Cyclic Condensation: This method involves the reaction of pyridine derivatives with carbonyl compounds under acidic or basic conditions to form the desired pyridinone structure .

- Electrophilic Addition: The compound can also be synthesized through electrophilic addition reactions involving phenylacetonitrile and malonyl chloride, leading to high yields of N-Phenylpyridin-2(1H)-one .

N-Phenylpyridin-2(1H)-one has several applications:

- Pharmaceuticals: Its derivatives are being explored for use in drug development due to their biological activity.

- Chemical Intermediates: The compound serves as a precursor for synthesizing more complex organic molecules in various chemical industries.

- Material Science: It may find applications in developing new materials due to its unique electronic properties.

Interaction studies involving N-Phenylpyridin-2(1H)-one focus on its binding affinity with biological targets:

- Receptor Binding Studies: Investigations into how this compound interacts with specific receptors can provide insights into its potential therapeutic uses.

- Enzyme Kinetics: Studies on enzyme inhibition reveal how modifications to the N-phenyl group affect biological activity and selectivity against particular enzymes.

Several compounds share structural similarities with N-Phenylpyridin-2(1H)-one. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Aminopyridine | Pyridine derivative | Exhibits strong nucleophilicity due to amino group. |

| 4-Pyridone | Pyridine derivative | Known for tautomerism; exists as keto-enol forms. |

| Phenazopyridine | Azo dye | Known for local analgesic properties; used in medicine. |

| 3-Hydroxypyridinone | Hydroxy derivative | Exhibits different reactivity patterns due to hydroxyl group. |

N-Phenylpyridin-2(1H)-one stands out due to its specific substitution pattern and resultant biological activities, making it a subject of interest in medicinal chemistry and synthetic organic chemistry. Its versatility in

Molecular Characteristics

N-Phenylpyridin-2(1H)-one (C₁₁H₉NO) has a molecular weight of 171.19 g/mol and exhibits planar geometry due to conjugation between the pyridone oxygen and aromatic system. Key descriptors include:

| Property | Value |

|---|---|

| IUPAC Name | 1-phenylpyridin-2-one |

| SMILES | C1=CC=C(C=C1)N2C=CC=CC2=O |

| InChI Key | HQWNTNFZAGSJAX-UHFFFAOYSA-N |

| Melting Point | 102–104°C (literature) |

| Solubility | Soluble in DMSO, chloroform |

X-ray crystallography confirms intramolecular hydrogen bonding between the carbonyl oxygen (O1) and adjacent hydrogen (H3), stabilizing the lactam structure.